molecular formula C16H16ClN3O4S B2886647 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2318985-10-1

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2886647
CAS No.: 2318985-10-1
M. Wt: 381.83
InChI Key: TVZBUFCQCRHZPC-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a benzenesulfonyl group

Scientific Research Applications

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.

    Sulfonylation: The benzenesulfonyl group is added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-4-yl)piperazin-2-one

Uniqueness

The uniqueness of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group and the presence of the methoxy and chloro substituents on the benzenesulfonyl group contribute to its distinct properties.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-24-14-6-5-12(10-13(14)17)25(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZBUFCQCRHZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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